Cas no 1259-86-5 ((+)-Glaucarubinone)

(+)-Glaucarubinone structure
(+)-Glaucarubinone structure
Nome del prodotto:(+)-Glaucarubinone
Numero CAS:1259-86-5
MF:C25H34O10
MW:494.53
CID:148960
PubChem ID:441796

(+)-Glaucarubinone Proprietà chimiche e fisiche

Nomi e identificatori

    • Picras-3-ene-2,16-dione,11,20-epoxy-1,11,12-trihydroxy-15-[(2S)-2-hydroxy-2-methyl-1-oxobutoxy]-, (1b,11b,12a,15b)- (9CI)
    • Butyric acid, 2-hydroxy-2-methyl-, 4-ester with 1,3ab,4,7,7aa,11,11a,11ba-octahydro-1a,2a,4b,11b-tetrahydroxy-3a,8,11ab-trimethyl-2H-1,11cb-(epoxymethano)phenanthro[10,1-bc]pyran-5,10(3H,6abH)-dione
    • glaucarubinone
    • (+)-Glaucarubinone
    • MLS002703011
    • Picras-3-ene-2, 11,20-epoxy-1,11,12-trihydroxy-15-(2-hydroxy-2-methyl-1-oxobutoxy)-, [1.beta.,11.beta.,12.alpha.,15.beta.(S)]-
    • NSC 277286
    • SCHEMBL1276887
    • DTXSID201317402
    • Butyric acid, 4-ester with 1,3ab,4,7,7aa,11,11a,11ba-octahydro-1a,2a,4b,11b-tetrahydroxy-3a,8,11ab-trimethyl-2H-1,11cb-(epoxymethano)phenanthro[10,1-bc]pyran-5,10(3H,6abH)-dione
    • Butyric acid, 4-ester with 1,3a.beta.,4,7,7a.alpha.,11,11a,11b.alpha.-octahydro-1.alpha.,2.alpha.,4.beta.,11.beta.-tetrahydroxy-3.alpha.,8,11a.beta.-trimethyl-2H-1,11c.beta.-(epoxymethano)phenanthro[10,1-bc]pyran-5,10(3H,6a.beta.H)-dione
    • AC1L9BOD
    • [(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate
    • CHEBI:5371
    • NCI60_000722
    • C08763
    • NSC-132791
    • CHEMBL458347
    • (S)-(1R,2R,3R,3aS,3a1S,4R,6aR,7aS,11S,11aS,11bR)-1,2,11-Trihydroxy-3,8,11a-trimethyl-5,10-dioxo-2,3,3a,4,5,6a,7,7a,10,11,11a,11b-dodecahydro-1H-1,3a1-(epoxymethano)dibenzo[de,g]chromen-4-yl 2-hydroxy-2-methylbutanoate
    • Q27106736
    • NSC132791
    • Neuro_000064
    • SMR001566819
    • Picras-3-ene-2,16-dione, 11,20-epoxy-1,11,12-trihydroxy-15-(2-hydroxy-2-methyl-1-oxobutoxy)-, {[1.beta.,} 11.beta.,12.alpha.,15.beta.(S)]-
    • (trihydroxy-trimethyl-dioxo-[?]yl) 2-hydroxy-2-methyl-butanoate
    • NSC-277286
    • NSC277286
    • Butyric acid, 2-hydroxy-2-methyl-, 4-ester with 1,3ab,4,7,7aa,11,11a,11ba-octahydro-1a,2a,4b, 11b-tetrahydroxy-3a,8,11ab-trimethyl-2H-1, {11cb-(epoxymethano)phenanthro[10,1-bc]pyran-5,10(3H,6abH)-dione}
    • CHEMBL1728992
    • Butyric acid, 2-hydroxy-2-methyl-, 4-ester with 1,3a.beta.,4,7,7a.alpha.,11,11a,11b.alpha.-octahydro-1.alpha.,2.alpha.,4.beta., 11.beta.-tetrahydroxy-3.alpha.,8,11a.beta.-trimethyl-2H-1, {11c.beta.-(epoxymethano)phenanthro[10,1-bc]pyran-5,10(3H,} 6a.beta.H)-dione
    • Picras-3-ene-2,16-dione, 11,20-epoxy-1,11,12-trihydroxy-15-(2-hydroxy-2-methyl-1-oxobutoxy)-, [1.beta.,11.beta.,12.alpha.,15.beta.(S)]-
    • Butyric acid, 2-hydroxy-2-methyl-, 4-ester with 1,3a.beta.,4,7,7a.alpha.,11,11a,11b.alpha.-octahydro-1.alpha.,2.alpha.,4.beta.,11.beta.-tetrahydroxy-3.alpha.,8,11a.beta.-trimethyl-2H-1,11c.beta.-(epoxymethano)phenanthro[10,1-bc]pyran-5,10(3H,6a.beta.H)-dione
    • Inchi: InChI=1S/C25H34O10/c1-6-22(4,31)21(30)35-16-15-11(3)17(27)25(32)20-23(5)12(10(2)7-13(26)18(23)28)8-14(34-19(16)29)24(15,20)9-33-25/h7,11-12,14-18,20,27-28,31-32H,6,8-9H2,1-5H3/t11-,12+,14-,15?,16-,17-,18-,20-,22+,23-,24+,25+/m1/s1
    • Chiave InChI: WRBGCYVAJRRQKP-GJIAEIIPSA-N
    • Sorrisi: CC[C@](C(O[C@H]1C(=O)O[C@H]2[C@@]34CO[C@]([C@@H]([C@H](C)C13)O)(O)[C@@H]4[C@]1([C@H](O)C(=O)C=C(C)[C@@H]1C2)C)=O)(C)O

Proprietà calcolate

  • Massa esatta: 494.21500
  • Massa monoisotopica: 494.215
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 4
  • Complessità: 1020
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 12
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 160A^2
  • XLogP3: 0.1

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.44
  • Punto di ebollizione: 714.1°Cat760mmHg
  • Punto di infiammabilità: 240.7°C
  • Indice di rifrazione: 1.611
  • PSA: 159.82000
  • LogP: -0.15110

(+)-Glaucarubinone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
MedChemExpress
HY-N10926-1mg
(+)-Glaucarubinone
1259-86-5 96.46%
1mg
¥2800 2024-07-20
MedChemExpress
HY-N10926-5mg
(+)-Glaucarubinone
1259-86-5 96.46%
5mg
¥6800 2024-07-20

(+)-Glaucarubinone Letteratura correlata

Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.